2-aminopropane-1,3-diol Hydrochloride
Description
Historical Context of Aminopolyol Research
The study of aminopolyols is rooted in the broader history of organic chemistry, particularly the investigation of amino alcohols. These compounds, characterized by the presence of both an amino group and a hydroxyl group, have long been recognized for their versatile chemical reactivity and their prevalence in biologically important molecules. Early research in the 20th century focused on the synthesis and characterization of simple amino alcohols, laying the groundwork for understanding their fundamental properties.
The development of stereoselective synthesis methods marked a significant milestone, enabling chemists to control the three-dimensional arrangement of atoms in these molecules. This was crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. The synthesis of more complex aminopolyols, containing multiple hydroxyl groups, further expanded the field, leading to the discovery of their roles in a wide range of biological processes and their utility as building blocks in the synthesis of natural products and pharmaceuticals.
Significance of the 2-aminopropane-1,3-diol Hydrochloride Scaffold in Chemical Sciences
The 2-aminopropane-1,3-diol scaffold is of particular importance in chemical sciences due to its unique structural features. As a trifunctional molecule, it possesses a primary amine and two primary hydroxyl groups, offering multiple points for chemical modification. This versatility makes it a valuable building block in the synthesis of more complex molecules. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various chemical reactions and biological assays.
In medicinal chemistry, this scaffold is a key component of several pharmacologically active compounds. acs.org One of the most notable examples is Fingolimod (FTY720), an immunosuppressant used in the treatment of multiple sclerosis. derpharmachemica.comgoogle.comnih.gov The 2-aminopropane-1,3-diol core is crucial for the biological activity of Fingolimod, as it mimics the structure of sphingosine (B13886), a naturally occurring signaling molecule. nih.gov The strategic placement of the amino and hydroxyl groups allows for phosphorylation in vivo, a critical step for its therapeutic action.
The prochiral nature of the 2-aminopropane-1,3-diol scaffold also makes it a valuable tool in asymmetric synthesis, where it can be used to introduce chirality into a molecule. Its application extends to polymer chemistry, where it can be incorporated into polymer backbones to create functional materials with tailored properties. rsc.org The presence of the amino and hydroxyl groups can influence the polymer's solubility, biodegradability, and ability to interact with other molecules.
Table 1: Physicochemical Properties of 2-aminopropane-1,3-diol
| Property | Value |
|---|---|
| Molecular Formula | C₃H₉NO₂ |
| Molecular Weight | 91.11 g/mol |
| Melting Point | 52-56 °C |
| Boiling Point | 115-116 °C (at 1 mmHg) |
| Solubility | Soluble in water |
Note: Data for the free base form.
Overview of Research Trajectories for this compound
Research involving this compound has primarily followed three main trajectories: its use as a synthetic intermediate, its incorporation into polymers, and its biological applications.
As a Synthetic Intermediate: A significant body of research has focused on utilizing this compound as a starting material for the synthesis of more complex molecules. The development of efficient synthetic routes to Fingolimod and its analogs has been a major area of investigation. derpharmachemica.comnih.govd-nb.infogoogle.com These studies often involve the modification of the amino group or the carbon backbone to explore structure-activity relationships and develop new therapeutic agents. acs.orgnih.gov Beyond immunosuppressants, this scaffold has been used to synthesize a variety of other compounds, including ligands for catalytic processes and chiral auxiliaries for asymmetric reactions.
In Polymer Chemistry: The difunctionality of the amino and hydroxyl groups makes 2-aminopropane-1,3-diol a useful monomer for the creation of functional polymers. rsc.org Research in this area has explored the synthesis of polyesters, polyamides, and polyurethanes incorporating this scaffold. The resulting polymers often exhibit interesting properties, such as enhanced hydrophilicity and biodegradability, making them potentially suitable for biomedical applications like drug delivery systems and tissue engineering scaffolds.
In Biochemical and Medicinal Research: The structural similarity of 2-aminopropane-1,3-diol to biological molecules like serine and sphingosine has prompted investigations into its own biological effects and those of its derivatives. nih.gov Studies have explored its role in cellular signaling pathways and its potential as a modulator of enzyme activity. The development of derivatives with specific biological targets remains an active area of research, with the aim of discovering new therapeutic agents for a range of diseases.
Table 2: Research Applications of this compound
| Research Area | Application | Key Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of Fingolimod (FTY720) | Serves as the core scaffold for this immunosuppressive drug used in treating multiple sclerosis. derpharmachemica.comgoogle.comnih.gov |
| Development of Fingolimod Analogs | Modification of the scaffold allows for the exploration of structure-activity relationships to create new therapeutic agents. acs.org | |
| Organic Synthesis | Chiral Building Block | Used in asymmetric synthesis to introduce chirality into target molecules. |
| Synthesis of Heterocyclic Compounds | The multiple functional groups facilitate the construction of complex ring systems. | |
| Polymer Chemistry | Monomer for Functional Polymers | Incorporation into polymer backbones imparts desirable properties like hydrophilicity and biodegradability. rsc.org |
| Biochemical Research | Mimic of Biological Molecules | Its structural similarity to sphingosine allows for the study of related biological pathways. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminopropane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2.ClH/c4-3(1-5)2-6;/h3,5-6H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGBLRKKPTUYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905850 | |
| Record name | 2-Aminopropane-1,3-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100929-48-4, 73708-65-3 | |
| Record name | 2-Aminopropane-1,3-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-1,3-propanediol hydrochloride | |
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Synthetic Methodologies for 2 Aminopropane 1,3 Diol Hydrochloride and Its Derivatives
Classical Synthetic Routes to 2-aminopropane-1,3-diol Hydrochloride
The synthesis of 2-aminopropane-1,3-diol, also known as serinol, and its hydrochloride salt has historically been achieved through several conventional methods. One of the most direct and simplest routes involves the reductive amination of 1,3-dihydroxyacetone (B48652) with ammonia (B1221849) google.com. This method capitalizes on readily available starting materials to construct the core structure.
Another established industrial method starts with the reaction of 3-chloro-1,2-propanediol (B139630) with ammonia researchgate.net. This process typically involves optimizing reaction conditions such as the molar ratio of reactants, temperature, and reaction time to achieve high yields and purity researchgate.net.
A further example of a classical approach is the synthesis starting from dihydroxyacetone dimer. In a documented procedure, a suspension of the dimer in methanol (B129727) and water is treated with benzylamine (B48309) and concentrated aqueous hydrochloric acid. The intermediate, 2-benzylamino-1,3-propanediol, is then subjected to hydrogenolysis to remove the benzyl (B1604629) protecting group. This debenzylation step is commonly carried out using a palladium catalyst, such as 20% Palladium Hydroxide on carbon (Pd(OH)₂/C), under a hydrogen atmosphere. The final product, 2-aminopropane-1,3-diol, is then isolated as its hydrochloride salt by treatment with HCl in ethanol (B145695) google.com.
Table 1: Overview of Selected Classical Synthetic Routes
| Starting Material | Key Reagents | Intermediate(s) | Final Product | Reference |
|---|---|---|---|---|
| 1,3-Dihydroxyacetone | Ammonia, Reducing Agent (e.g., H₂) | (Not specified) | 2-Aminopropane-1,3-diol | google.com |
| Dihydroxyacetone dimer | 1. Benzylamine, HCl 2. H₂, Pd(OH)₂/C 3. HCl/ethanol | 2-Benzylamino-1,3-propanediol | This compound | google.com |
| 3-Chloro-1,2-propanediol | Ammonia | (Not specified) | 3-Amino-1,2-propanediol | researchgate.net |
These classical methods, while effective, sometimes require harsh conditions or involve multiple steps, including protection and deprotection of functional groups, which has spurred the development of more modern synthetic strategies.
Modern and Stereoselective Syntheses of 2-aminopropane-1,3-diol Scaffolds
The biological significance of chiral 2-aminopropane-1,3-diol derivatives, which are analogues of molecules like sphingosine (B13886), has driven the development of modern and stereoselective synthetic methods beilstein-journals.orgnih.gov. The precise control of stereochemistry is crucial as the biological activity often resides in a single stereoisomer nih.gov.
Two primary strategies are generally employed for the stereoselective construction of the 2-amino-1,3-diol moiety. The first involves the stereocontrolled insertion of the amino and alcohol groups into an α,β-position of a precursor. The second strategy focuses on forming a bond between two pre-existing chiral centers to create the desired scaffold beilstein-journals.orgnih.gov.
A notable example of a modern approach is the stereoselective synthesis of pinane-based 2-amino-1,3-diols. This multi-step synthesis begins with a monoterpene like (−)-α-pinene. The starting material is converted into an intermediate, such as isopinocarveol, which then undergoes carbamate (B1207046) formation followed by a stereoselective aminohydroxylation to yield a pinane-fused oxazolidin-2-one. The stereochemistry of this rigid, fused intermediate can be confirmed using techniques like 2D NMR and X-ray spectroscopy. Subsequent hydrolysis or reduction of the oxazolidinone ring opens it to reveal the primary or N-methylated 2-amino-1,3-diol, respectively beilstein-journals.orgresearchgate.net.
Another effective stereoselective route produces optically active (S)-3-aminopropane-1,2-diol hydrochloride from (R)-epichlorohydrin . This synthesis proceeds through several key steps:
Protection: (R)-epichlorohydrin is reacted with acetone (B3395972) in the presence of a catalyst like boron trifluoride etherate (BF₃·OEt₂) to form (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, protecting the diol functionality.
Azidation: The chloro group is displaced with an azide (B81097) group by reacting the intermediate with sodium azide in a solvent like N,N-dimethylformamide (DMF).
Reduction: The azide group is then reduced to a primary amine using reagents such as zinc and ammonium (B1175870) chloride.
Deprotection: Finally, the acetal (B89532) protecting group is removed under acidic conditions (e.g., methanolic HCl) to yield the target (S)-3-aminopropane-1,2-diol as its hydrochloride salt .
Table 2: Comparison of Modern Stereoselective Strategies
| Strategy | Chiral Starting Material | Key Transformation | Intermediate Type | Significance | Reference |
|---|---|---|---|---|---|
| Fused-Ring Opening | (−)-α-pinene or (1R)-(−)-myrtenol | Stereoselective aminohydroxylation | Pinane-fused oxazolidin-2-one | Creates complex, biologically relevant analogues | beilstein-journals.orgresearchgate.net |
| Chiral Pool Synthesis | (R)-epichlorohydrin | Azidation followed by reduction | Protected azido-diol | Provides access to specific enantiomers of the basic scaffold |
The use of biocatalysts also represents a frontier in the stereoselective synthesis of 1,3-diols, offering potential for high enantioselectivity under mild conditions rsc.org.
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally benign synthetic routes for aminodiol compounds. These approaches focus on improving reaction selectivity, reducing energy consumption, and enabling catalyst recycling.
The application of biocatalysis, as mentioned in the context of stereoselective synthesis, is inherently a green chemistry approach. Enzymes operate under mild aqueous conditions, reducing the need for harsh reagents and organic solvents. They can also provide exceptionally high levels of stereo-, regio-, and chemo-selectivity, which minimizes waste by avoiding complex protection-deprotection steps rsc.org. Although specific examples for this compound are not detailed, the principles are broadly applicable to the synthesis of chiral diols and aminodiols.
Derivatization Strategies from this compound
The trifunctional nature of the 2-aminopropane-1,3-diol scaffold, possessing a primary amine and two primary hydroxyl groups, makes it a versatile platform for chemical modification and the synthesis of a wide array of functionalized molecules.
The nucleophilic amino group can be selectively targeted for functionalization. A variety of derivatization methods have been developed for amine groups, including reactions with reagents like Dansyl-Cl, Fmoc-Cl, and others, to impart specific properties to the molecule nih.gov.
A key strategy involves the chemoselective reaction of the amino group with various electrophiles. This allows for the introduction of diverse functional groups while leaving the hydroxyls untouched, creating a library of functional diol intermediates rsc.org. For instance, reductive alkylation can be used to convert the primary amine into a secondary amine, as demonstrated in the synthesis of N-methylaminodiol from an oxazolidinone precursor using lithium aluminium hydride (LiAlH₄) beilstein-journals.orgresearchgate.net.
Another sophisticated application of amine functionalization is the iterative amination of cyanuric chloride with 2-aminopropane-1,3-diol derivatives ("serinols"). This reaction builds complex N-substituted 2,4,6-triamino-s-triazines (melamines), which can serve as building blocks for dendritic structures researchgate.net.
The two hydroxyl groups offer further opportunities for derivatization. A common strategy is to convert the hydroxyl moiety into a good leaving group, such as by replacement with a halogen, to facilitate subsequent nucleophilic substitution reactions nih.gov.
A powerful strategy that utilizes the diol functionality is the synthesis of functional six-membered cyclic carbonate monomers. This is typically a two-step process where the amine is first functionalized, and the resulting diol intermediate is then cyclized in an intramolecular fashion. This approach is notable for its ability to concurrently install two different functional groups onto the final monomer structure rsc.org. These monomers can then be used in ring-opening polymerization to create functional, biodegradable polymers rsc.org.
Simultaneous or sequential derivatization of both the amine and hydroxyl groups allows for the creation of complex, cyclic structures. The synthesis of the aforementioned cyclic carbonates is a prime example of a multi-site functionalization strategy, as it involves an initial amine modification followed by a reaction involving both hydroxyls rsc.org.
Another example is the regioselective ring closure of 2-amino-1,3-diols with aldehydes, such as formaldehyde (B43269) or benzaldehyde. This reaction involves both the amine and one of the hydroxyl groups to form condensed oxazolidine (B1195125) rings. This transformation highlights the ability to leverage the proximity of the functional groups to construct new heterocyclic systems integrated with the original scaffold beilstein-journals.orgresearchgate.net.
Table 3: Summary of Derivatization Strategies
| Functionalization Site | Reaction Type | Reagents/Method | Resulting Structure | Reference |
|---|---|---|---|---|
| Amine | Reaction with electrophiles | Dansyl-Cl, Fmoc-Cl, etc. | N-functionalized diols | nih.govrsc.org |
| Amine | Reductive Alkylation | LiAlH₄ (from oxazolidinone) | Secondary aminodiols | beilstein-journals.orgresearchgate.net |
| Amine | Iterative Amination | Cyanuric chloride | N-substituted melamines | researchgate.net |
| Hydroxyls | Intramolecular Cyclization | (From functional diol) | Cyclic carbonate monomers | rsc.org |
| Amine & Hydroxyl | Regioselective Ring Closure | Formaldehyde, Benzaldehyde | Condensed oxazolidines | beilstein-journals.orgresearchgate.net |
Chemical Reactivity and Reaction Mechanisms of 2 Aminopropane 1,3 Diol Hydrochloride
Reactivity of the Amino Group in 2-aminopropane-1,3-diol Hydrochloride
The primary amino group in 2-aminopropane-1,3-diol is a potent nucleophile, readily participating in a variety of chemical transformations. Its reactivity is, however, moderated by the presence of the hydrochloride salt, which protonates the amine, reducing its nucleophilicity. To engage in nucleophilic reactions, the free base form of serinol is typically generated in situ or used directly.
One of the most common reactions involving the amino group is N-acylation . This reaction forms a stable amide bond and is a cornerstone of many synthetic pathways. For instance, the N-acetylation of 2-aminopropane-1,3-diol can be achieved using an enol ester like isopropenyl acetate (B1210297). This reaction can be carried out without a catalyst, highlighting the inherent reactivity of the amino group. mdpi.com The general mechanism for N-acylation involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.
The amino group can also undergo reactions with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines. Additionally, it can be chemoselectively reacted with various electrophiles, which is the first step in a two-step strategy to synthesize functional cyclic carbonate monomers. rsc.org The amino group's reactivity allows for its selective modification even in the presence of the two hydroxyl groups, often without the need for protecting the hydroxyls.
Reactivity of the Hydroxyl Groups in this compound
The two primary hydroxyl groups in 2-aminopropane-1,3-diol are also nucleophilic, although generally less so than the amino group. They can participate in a range of reactions, including esterification, etherification, and reactions with isocyanates to form carbamates.
Esterification , the formation of an ester from an alcohol and a carboxylic acid (or its derivative), is a key reaction of the hydroxyl groups. While direct esterification with a carboxylic acid is an equilibrium process, the use of more reactive acylating agents like acyl chlorides or anhydrides can drive the reaction to completion. The reactivity of the hydroxyl groups in esterification is influenced by steric hindrance and the reaction conditions.
The hydroxyl groups also play a crucial role in intramolecular cyclization reactions. For example, after N-acylation, the resulting N-(2-hydroxy-1-(hydroxymethyl)ethyl)amide can undergo cyclization to form an oxazoline (B21484) . This reaction typically proceeds via activation of the hydroxyl group, followed by intramolecular nucleophilic attack by the amide oxygen. The formation of a five-membered oxazoline ring is a common and synthetically useful transformation for 2-amino alcohols. wikipedia.orgnih.gov
Intramolecular Interactions and Their Influence on Reactivity
The proximity of the amino and hydroxyl groups in 2-aminopropane-1,3-diol allows for the formation of intramolecular hydrogen bonds. These non-covalent interactions can significantly influence the molecule's conformation and, consequently, the reactivity of its functional groups. nih.gov In the free base form, hydrogen bonding can occur between the hydroxyl hydrogen (donor) and the amino nitrogen (acceptor), or between an amino hydrogen (donor) and a hydroxyl oxygen (acceptor).
These intramolecular hydrogen bonds can stabilize certain conformations, potentially hindering or facilitating the approach of reagents to a specific functional group. For example, a hydrogen bond between a hydroxyl group and the amino group might reduce the nucleophilicity of the amine by lowering the electron density on the nitrogen atom. Conversely, it could also orient the molecule favorably for certain intramolecular reactions. The presence and strength of these interactions are dependent on the solvent environment. nih.govdntb.gov.ua In protic solvents, intermolecular hydrogen bonding with the solvent can compete with and disrupt intramolecular hydrogen bonds.
Computational studies and experimental data from analogous molecules like 3-aminopropanol and 1,3-propanediol (B51772) suggest that conformations stabilized by intramolecular hydrogen bonds are energetically favorable. researchgate.netresearchgate.net This conformational preference can affect the selectivity of reactions where multiple reactive sites are present.
Reaction Kinetics and Thermodynamic Studies of this compound Transformations
Quantitative studies on the reaction kinetics and thermodynamics of this compound transformations provide valuable insights into its reactivity. A study on the catalyst-free N-acetylation of 2-aminopropane-1,3-diol (serinol) with isopropenyl acetate revealed the influence of temperature on the reaction rate. mdpi.com
| Temperature (°C) | Time (h) for Quantitative Conversion of 2-APD |
| 80 | > 62 |
| 90 | ~24 |
This interactive data table is based on findings from a study on the N-acetylation of 2-aminopropane-1,3-diol, illustrating the effect of temperature on reaction time. mdpi.com
The data indicates that higher temperatures lead to a significant increase in the rate of N-acetylation. The slower conversion at lower temperatures for 2-aminopropane-1,3-diol compared to its isomer, 3-amino-1,2-propanediol, was attributed to the greater steric hindrance around the amino group in the former. mdpi.com
Thermodynamic data for reactions involving this compound is not extensively available in the literature. However, for common reactions like esterification, general thermodynamic principles apply. Esterification is typically a reversible and slightly exothermic process. The equilibrium constant for such reactions can be influenced by the structure of the alcohol and the carboxylic acid, as well as the reaction temperature. mdpi.com
Proposed Reaction Mechanisms for this compound Conversions
The reactions of this compound are governed by well-established organic reaction mechanisms.
N-Acylation: The mechanism of N-acylation with an acyl chloride, for instance, proceeds through a nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group and forming a protonated amide. A base, which can be another molecule of the amine, then deprotonates the nitrogen to yield the final amide product.
Oxazoline Formation: A common method for synthesizing oxazolines involves the reaction of a 2-amino alcohol with a carboxylic acid or its derivative. nih.gov When a carboxylic acid is used, the reaction with the amino alcohol forms a β-hydroxy amide intermediate. This intermediate can then be cyclized. One proposed mechanism for the cyclization involves the activation of the hydroxyl group by a reagent (e.g., thionyl chloride), converting it into a good leaving group. This is followed by an intramolecular nucleophilic attack by the amide oxygen on the carbon bearing the leaving group, leading to the formation of the oxazoline ring in an SN2 fashion. wikipedia.org
Another proposed mechanism for oxazoline synthesis involves the reaction of a 2-amino alcohol with a nitrile in the presence of a Lewis acid catalyst, such as ZnCl2. This reaction is thought to proceed through an intermediate amidine, similar to the Pinner reaction, which then undergoes intramolecular cyclization. wikipedia.org
Stereochemistry and Chiral Applications of 2 Aminopropane 1,3 Diol Hydrochloride
Enantiomeric Forms and Resolution Techniques for 2-aminopropane-1,3-diol Hydrochloride
2-aminopropane-1,3-diol possesses a single prochiral center at the C2 position. Upon substitution, this center becomes chiral, leading to the existence of enantiomeric pairs (R and S forms). The separation of these enantiomers, a process known as resolution, is crucial for their application in asymmetric synthesis where stereochemical purity is paramount. Several techniques can be employed for the resolution of racemic mixtures of 2-aminopropane-1,3-diol derivatives.
Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral resolving agent, such as a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the separated enantiomers. While a widely used technique, specific examples for this compound are not extensively detailed in readily available literature, the principle remains a viable approach.
Enzymatic Resolution: Biocatalysis offers a highly selective method for enantiomeric resolution. Enzymes, such as lipases, can selectively acylate one enantiomer of an amino alcohol in the presence of an acyl donor, allowing for the separation of the acylated enantiomer from the unreacted one. For instance, kinetic resolution of similar 1,2-diols has been successfully achieved using lipases, demonstrating the potential of this technique for resolving derivatives of 2-aminopropane-1,3-diol. researchgate.net A three-component enzymatic strategy has been developed for the stereoselective synthesis of amino diols, showcasing the power of biocatalysis in creating chiral amino alcohol structures. nih.gov
Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are powerful analytical and preparative tools for separating enantiomers. gcms.cz The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation. While specific methods for this compound are not extensively documented, the general applicability of chiral chromatography makes it a highly probable and effective method for both analytical determination of enantiomeric excess and preparative separation. The enantiomeric excess of a related compound, (S)-3-aminopropane-1,2-diol, was established by converting it into a diastereomer and analyzing it with NMR, a common practice when direct chiral chromatography is challenging.
Table 1: Overview of Resolution Techniques for Chiral Aminodiols
| Resolution Technique | Principle | Potential Application to 2-aminopropane-1,3-diol Derivatives |
|---|---|---|
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different physical properties (e.g., solubility). | Feasible, though specific resolving agents and conditions would need to be empirically determined. |
| Enzymatic Resolution | Selective enzymatic transformation (e.g., acylation) of one enantiomer, allowing for separation of the transformed and untransformed enantiomers. | Highly promising, given the success with similar diol and amino alcohol structures. researchgate.net |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase in HPLC or GC, leading to separation. | A standard and effective method for both analytical and preparative scale separation. |
Diastereoselective Reactions Involving 2-aminopropane-1,3-diol Derivatives
Diastereoselective reactions are crucial in organic synthesis for controlling the stereochemistry of molecules with multiple chiral centers. Derivatives of 2-aminopropane-1,3-diol can be synthesized with high diastereoselectivity, providing access to stereochemically defined building blocks.
One notable approach involves the diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman (MBH) adducts. This strategy allows for the preparation of anti-2-amino-1,3-propanediols. The key step is a diastereoselective reductive amination of substituted 2-oxo-1,3-propanediols, which are derived from the ozonolysis of allylic diols obtained from MBH adducts. This method provides a facile and straightforward route to these valuable structural motifs.
Furthermore, a complete stereodivergence in the synthesis of 2-amino-1,3-diols has been achieved from allenes. This advanced methodology allows for the selective transformation of a single allene (B1206475) precursor into any possible diastereomer of the 2-amino-1,3-diol product by controlling both reagent and substrate factors. This level of control is highly significant for the synthesis of complex natural products and their analogues.
Use of Chiral 2-aminopropane-1,3-diol Derivatives in Asymmetric Synthesis
Enantiomerically pure derivatives of 2-aminopropane-1,3-diol are valuable chiral building blocks for the synthesis of more complex chiral molecules. Their inherent chirality can be transferred to new stereocenters during a synthetic sequence.
Chiral 1,3-diols, in general, are highly sought-after intermediates in the pharmaceutical, cosmetic, and agricultural industries. nih.gov They serve as starting materials for a wide range of biologically active compounds. The synthesis of enantiomerically pure (>99% ee) 1,3-diols has been achieved through strategies involving asymmetric aldol (B89426) reactions followed by asymmetric reduction. nih.gov
Specifically, (1S,2S)-1-Aryl-2-tozylaminopropan-1-ols have been synthesized from 1-aryl-2-aminopropane-1,3-diol. researchgate.net This transformation involves the cyclization to an aryl(1-tosylaziridin-2-yl)methanol intermediate, followed by hydride reduction. researchgate.net These resulting chiral β- and γ-N-tosylaminoalcohols are themselves useful intermediates in further asymmetric syntheses.
The structural motif of 2-aminopropane-1,3-diol is found in various biologically active molecules. For example, a series of 2-substituted 2-aminopropane-1,3-diols have been synthesized and evaluated for their immunosuppressive activity. The absolute configuration at the quaternary carbon was found to be crucial for the compound's activity.
Chiral Auxiliaries and Ligands Derived from this compound
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. The functional groups of 2-aminopropane-1,3-diol (an amino group and two hydroxyl groups) make it an excellent candidate for derivatization into chiral auxiliaries. For instance, the amino and hydroxyl groups can be used to form oxazolidine (B1195125) structures, which are well-known chiral auxiliaries. wikipedia.org
Chiral ligands are essential components of catalysts used in asymmetric synthesis. chemistryviews.org They coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a reaction. Derivatives of 2-aminopropane-1,3-diol, often referred to as serinol derivatives, have been utilized in the synthesis of chiral ligands. For example, novel tetradentate bisoxazoline ligands have been successfully synthesized from natural L-serine, a close structural analog of serinol. researchgate.net These ligands have shown effectiveness in the asymmetric pinacol (B44631) coupling of aromatic aldehydes. researchgate.net
Furthermore, high-yield regioselective synthesis of imines and oxazolidines from serinol has been achieved by reacting it with aldehydes and ketones. polimi.itacs.org These serinol-derived oxazolidines are valuable as they can act as chiral ligands in asymmetric catalysis. acs.org The rigid structure of the oxazolidine ring, which can incorporate several chiral centers, is advantageous for creating a well-defined chiral pocket around a metal catalyst. acs.org
Table 2: Applications of Chiral 2-aminopropane-1,3-diol Derivatives in Asymmetric Synthesis
| Application | Description | Example |
|---|---|---|
| Chiral Building Block | Enantiopure derivatives serve as starting materials for the synthesis of complex chiral molecules. | Synthesis of (1S,2S)-1-Aryl-2-tozylaminopropan-1-ols from 1-aryl-2-aminopropane-1,3-diol. researchgate.net |
| Chiral Auxiliary | Temporarily incorporated to direct the stereochemical outcome of a reaction. | Formation of oxazolidine structures from serinol derivatives to be used as chiral auxiliaries. wikipedia.org |
| Chiral Ligand | Component of a catalyst that creates a chiral environment for an asymmetric reaction. | Synthesis of bisoxazoline ligands from L-serine for asymmetric pinacol coupling. researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 2 Aminopropane 1,3 Diol Hydrochloride Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies
High-resolution NMR spectroscopy is a cornerstone for the structural verification of 2-aminopropane-1,3-diol hydrochloride and for monitoring its chemical transformations. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive information about the molecular framework.
In ¹H NMR studies of the parent compound, serinol, distinct signals are observed for the different protons in the molecule. The spectrum typically shows a multiplet for the methine proton (CH-N), and two distinct signals, often doublet of doublets, for the diastereotopic methylene (B1212753) protons (-CH₂-O). For instance, one reported ¹H NMR spectrum of serinol showed signals at 3.45 ppm (1H, multiplet), 3.74 ppm (2H, doublet of doublets), and 3.85 ppm (2H, doublet of doublets). tohoku.ac.jp In the hydrochloride salt, the protonation of the amino group to form an ammonium (B1175870) ion (-NH₃⁺) and the presence of an acidic medium can lead to shifts in these signals and exchange of the labile hydroxyl and ammonium protons with the solvent.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum is expected to show two signals: one for the two equivalent hydroxymethyl carbons (-CH₂OH) and another for the central methine carbon (-CH(NH₃⁺)-). Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH and CH₂ groups.
For mechanistic studies, NMR is invaluable. Two-dimensional techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, confirming the connectivity between the methine and methylene protons. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C spectra. By acquiring NMR spectra at various stages of a reaction, one can monitor the consumption of reactants and the formation of this compound or its derivatives, providing critical insights into reaction kinetics and mechanisms.
Table 1: Expected ¹H and ¹³C NMR Data for 2-aminopropane-1,3-diol Moiety
| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | CH -N | ~3.5 | Multiplet (quintet) | Coupled to four adjacent CH₂ protons. |
| ¹H | CH₂ -O | ~3.7-3.9 | Doublet of Doublets | Diastereotopic protons, coupled to the CH proton and each other. |
| ¹³C | C H-N | ~55-60 | - | Chemical shift influenced by the electron-withdrawing NH₃⁺ group. |
| ¹³C | C H₂-O | ~60-65 | - | Chemical shift influenced by the hydroxyl group. |
Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is essential for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. Soft ionization techniques like Electrospray Ionization (ESI) are particularly suitable for this polar, non-volatile compound.
In positive-ion ESI-MS, the compound is expected to be detected as its protonated molecular ion [M+H]⁺, where M is the free base (serinol). Given the molecular weight of serinol is 91.11 g/mol , this ion would appear at a mass-to-charge ratio (m/z) of 92.1. nih.govcymitquimica.com High-resolution mass spectrometry (HRMS) can determine this mass with high accuracy, allowing for the confirmation of the elemental formula (C₃H₁₀NO₂⁺).
Electron Ionization (EI) or tandem MS (MS/MS) experiments induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation of aliphatic amino alcohols is characterized by specific cleavage patterns. libretexts.org Key fragmentation pathways for the [M+H]⁺ ion of 2-aminopropane-1,3-diol would include:
Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to cleavage. The loss of a hydroxymethyl radical (•CH₂OH, 31 Da) would result in a prominent fragment ion at m/z 61. This is often a dominant pathway for amines. miamioh.edu
Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to the loss of H₂O (18 Da) and an ion at m/z 74.
Loss of Ammonia (B1221849): The loss of ammonia (NH₃, 17 Da) from the protonated amine can occur, yielding an ion at m/z 75.
Analysis of derivatized forms is also common. For instance, the trifluoroacetyl (TFA) derivative of serinol has been analyzed by GC-MS, showing a quasi-molecular ion [M+H]⁺ at m/z 380, which corresponds to the fully derivatized molecule. tohoku.ac.jp
Table 2: Plausible Mass Spectrometry Fragments for 2-aminopropane-1,3-diol (Free Base)
| m/z | Proposed Ion | Formula | Notes |
| 92.1 | [M+H]⁺ | [C₃H₁₀NO₂]⁺ | Protonated molecular ion (ESI) |
| 74.1 | [M+H - H₂O]⁺ | [C₃H₈NO]⁺ | Loss of water |
| 75.1 | [M+H - NH₃]⁺ | [C₃H₇O₂]⁺ | Loss of ammonia |
| 61.1 | [M+H - CH₂OH]⁺ | [C₂H₇NO]⁺ | Alpha-cleavage, loss of a hydroxymethyl radical |
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Hydrogen Bonding
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and, crucially, the nature of hydrogen bonding within this compound. The spectra are dominated by vibrations of the hydroxyl (O-H) and ammonium (N-H) groups.
The IR spectrum of serinol has been shown to be a reliable fingerprint for its identification. tohoku.ac.jp In the solid state, the hydrochloride salt exists in a complex hydrogen-bonded network. Key vibrational modes include:
O-H and N-H Stretching: In the 3000-3500 cm⁻¹ region, broad and strong absorption bands are expected, characteristic of O-H and N-H groups involved in extensive hydrogen bonding. nih.gov The N-H stretching vibrations of the -NH₃⁺ group typically appear as a broad band with multiple sub-maxima around 3000-3200 cm⁻¹. The O-H stretching bands appear at slightly higher frequencies.
C-H Stretching: These vibrations occur in the 2850-3000 cm⁻¹ region.
N-H Bending: The scissoring vibration of the -NH₃⁺ group gives rise to a strong band around 1500-1600 cm⁻¹.
C-O Stretching: The stretching vibrations of the C-O bonds in the primary alcohol groups are expected to produce strong bands in the 1000-1100 cm⁻¹ region.
These techniques are powerful tools for conformational analysis. The molecule can adopt different conformations stabilized by either intramolecular hydrogen bonds (e.g., between the -NH₃⁺ and -OH groups) or intermolecular hydrogen bonds in the crystal or in solution. The frequencies of the O-H and N-H stretching vibrations are particularly sensitive to the strength of these interactions; stronger hydrogen bonds typically lead to a greater redshift (lowering of frequency) and broadening of the corresponding band. nih.govresearchgate.net By comparing spectra in different phases (solid vs. solution) or in different solvents, the dominant bonding interactions can be inferred.
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3200 - 3500 | Strong, Broad | Indicates intermolecular hydrogen bonding. |
| N-H Stretch (-NH₃⁺) | 3000 - 3200 | Strong, Broad | Characteristic of the ammonium group involved in H-bonding. |
| C-H Stretch | 2850 - 3000 | Medium | Aliphatic C-H vibrations. |
| N-H Bend (-NH₃⁺) | 1500 - 1600 | Strong | Asymmetric and symmetric bending modes. |
| C-O Stretch | 1000 - 1100 | Strong | Primary alcohol C-O stretching. |
X-ray Crystallography of this compound and its Complexes
X-ray crystallography provides the most definitive three-dimensional structural information, revealing precise atomic coordinates, bond lengths, bond angles, and the packing of molecules in a crystal lattice. nih.gov While the specific crystal structure of this compound is not widely reported, analysis of closely related structures, such as DL-serine hydrochloride, provides significant insight into the expected structural features. nih.govresearchgate.net
In the crystalline state, this compound would feature a protonated amino group (-NH₃⁺) and a chloride counter-ion. The structure would be heavily influenced by a three-dimensional network of hydrogen bonds. These interactions would likely involve the ammonium group acting as a hydrogen bond donor to both the chloride ion (N-H···Cl) and the hydroxyl groups of neighboring molecules (N-H···O). Similarly, the hydroxyl groups would act as both donors (O-H···Cl, O-H···O) and acceptors (N-H···O) of hydrogen bonds.
Crystal System and Space Group: Describing the symmetry of the crystal.
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit.
Torsion Angles: Defining the specific conformation of the C-C-C backbone and the orientation of the substituents.
Crystallographic studies are also vital for characterizing complexes, such as those formed with metal ions or in pharmaceutical cocrystals, where the geometry of interaction and changes in molecular conformation can be determined with atomic resolution. researchgate.net
Table 4: Illustrative Crystallographic Data Parameters (based on related structures)
| Parameter | Description | Example Data Type |
| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). | e.g., Monoclinic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | e.g., a=8.5, b=5.5, c=10.2 |
| α, β, γ (°) | The angles between the unit cell axes. | e.g., α=90, β=110, γ=90 |
| Z | The number of molecules per unit cell. | e.g., 4 |
| H-Bond Distances (Å) | Distances for N-H···Cl, N-H···O, O-H···O bonds. | e.g., 2.8 - 3.2 Å |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment and Conformational Dynamics
2-aminopropane-1,3-diol is a chiral molecule, and its enantiomers can be studied using chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light and are exceptionally sensitive to the molecule's three-dimensional structure. saschirality.org
Stereochemical Assignment: The absolute configuration (R or S) of 2-aminopropane-1,3-diol can be determined by analyzing its CD spectrum. The spectrum, which plots differential absorption (Δε) against wavelength, will show positive or negative peaks (Cotton effects) corresponding to electronic transitions of the molecule's chromophores (in this case, the n → σ* transitions of the N and O atoms). The sign and intensity of these Cotton effects are unique to a specific enantiomer. By comparing the experimental CD spectrum to that predicted by quantum chemical calculations or to the spectra of analogous compounds with known configurations, the absolute stereochemistry can be unequivocally assigned. nih.gov
Conformational Dynamics: The CD spectrum is highly sensitive to the molecule's conformation. Different spatial arrangements of the amino and hydroxyl groups will result in different CD signals. Intramolecular hydrogen bonding can lock the molecule into a specific conformation, giving rise to a distinct chiroptical signature. By measuring CD spectra under varying conditions (e.g., temperature, solvent polarity), one can study the equilibrium between different conformers and gain insight into the molecule's conformational dynamics in solution. nih.gov
Advanced Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound in complex matrices like reaction mixtures or biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and high polarity of 2-aminopropane-1,3-diol, direct analysis by GC is not feasible. However, it can be readily analyzed after derivatization to increase its volatility. Common derivatization procedures include silylation (e.g., with MTBSTFA) or acylation (e.g., with trifluoroacetic anhydride). tohoku.ac.jp The derivatized analyte can be separated from other components in a mixture by GC and subsequently identified by MS based on its characteristic retention time and mass spectrum. This method has been successfully used to identify serinol in biological samples. tohoku.ac.jpresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideally suited for the direct analysis of the polar and ionic this compound without the need for derivatization. nih.gov Reversed-phase liquid chromatography (RPLC) can be used for separation, although hydrophilic interaction liquid chromatography (HILIC) is often more effective for retaining and separating highly polar compounds. The LC eluent is introduced directly into a mass spectrometer (typically with an ESI source), which provides sensitive and selective detection. LC-MS and its tandem version (LC-MS/MS) are powerful for quantifying the compound in complex mixtures and for identifying related impurities or metabolites. researchgate.net
These advanced hyphenated techniques provide the sensitivity and specificity required for rigorous quality control, reaction monitoring, and metabolic studies involving this compound.
Computational Chemistry and Theoretical Investigations of 2 Aminopropane 1,3 Diol Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2-aminopropane-1,3-diol Hydrochloride. These methods are used to determine the molecule's electronic structure, including the distribution of electron density and the energies of its molecular orbitals.
Key electronic properties that are often calculated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Theoretical studies have explored these parameters for serinol and its derivatives to understand how structural modifications influence their electronic behavior and reactivity. researchgate.net
Energetic properties such as the heat of formation, ionization potential, and electron affinity can also be computed. These values provide thermodynamic data that is essential for predicting the stability and reaction energies of the compound. DFT calculations have been successfully used to investigate the stereochemistry and rotational phenomena in derivatives of 2-aminopropane-1,3-diol, providing insights into their stable geometries. researchgate.net
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -10.5 eV | Region of electron donation |
| LUMO Energy | ~ 1.5 eV | Region of electron acceptance |
| HOMO-LUMO Gap | ~ 12.0 eV | Indicator of chemical stability |
| Dipole Moment | ~ 3.5 D | Measure of molecular polarity |
Note: The values in the table are representative and can vary depending on the level of theory and basis set used in the calculation.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of 2-aminopropane-1,3-diol, which has two rotatable bonds, allows it to exist in various spatial arrangements or conformations. nih.gov Conformational analysis is used to identify the different possible conformers and determine their relative stabilities. Quantum chemical calculations can predict the geometries and energies of these conformers, often revealing that intramolecular hydrogen bonding plays a significant role in stabilizing certain structures.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of the atoms, MD can provide insights into how the molecule behaves in different environments, such as in an aqueous solution. These simulations are crucial for understanding the flexibility of the molecule, the lifetimes of different conformations, and how it interacts with solvent molecules. For flexible molecules like diols, MD simulations can help elucidate the complex landscape of conformations and their interconversions. mdpi.com
| Conformer | Relative Energy (kJ/mol) | Key Feature |
|---|---|---|
| Global Minimum | 0.00 | Stabilized by intramolecular H-bonds |
| Conformer 2 | 5.21 | Slightly higher energy state |
| Conformer 3 | 8.95 | Less stable arrangement |
Note: Relative energies are illustrative and depend on the computational method.
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for structural validation. Theoretical calculations can generate predicted Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. For instance, calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific peaks to the vibrational modes of the molecule. mdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR data. researchgate.net
Furthermore, theoretical chemistry allows for the exploration of potential reaction pathways. By calculating the potential energy surface for a reaction, researchers can identify transition states and determine activation energies. This information is vital for understanding reaction mechanisms, such as those involved in the synthesis or degradation of the compound. For example, quantum chemical calculations have been used to understand H-abstraction processes in serinol, showing how the presence of the amino group changes its reaction properties compared to similar molecules like glycerol. researchgate.net
Intermolecular Interactions and Solvation Effects
The behavior of this compound in a solution is governed by its intermolecular interactions with solvent molecules. rsc.orgnih.gov In its hydrochloride form, the molecule exists as a protonated amine (cation) with a chloride anion. Computational studies can model the interactions of these ions with solvent molecules, particularly water. Hydrogen bonding between the hydroxyl (-OH) and ammonium (B1175870) (-NH3+) groups of the cation and surrounding water molecules is a dominant feature.
To account for the influence of a solvent, computational models often employ either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit models, like the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium. mdpi.com These models help to accurately predict the structure, properties, and stability of the molecule in a condensed phase. Studies on similar ionic liquid systems using DFT have shown that implicit solvents tend to increase the distance of intermolecular hydrogen bonds. researchgate.net
Design and Prediction of Novel 2-aminopropane-1,3-diol Derivatives
Computational chemistry is an indispensable tool in the rational design of new molecules, a process often referred to as in silico design. researchgate.net The structure of 2-aminopropane-1,3-diol serves as a versatile scaffold that can be computationally modified by adding or altering functional groups to create novel derivatives with desired properties. rsc.org This approach is widely used in drug discovery and materials science. nih.govnih.gov
By applying the same theoretical methods discussed previously, scientists can predict the properties of these hypothetical derivatives before they are synthesized in a laboratory. nih.gov For example, quantum chemical calculations can predict how a modification will affect the electronic properties, stability, or reactivity of the molecule. Molecular dynamics simulations can be used to assess how the new derivative might interact with a biological target, such as a protein receptor. consensus.appdntb.gov.ua This predictive power allows researchers to screen large libraries of virtual compounds and prioritize the most promising candidates for synthesis and experimental testing, significantly accelerating the discovery process. researchgate.net
Applications of 2 Aminopropane 1,3 Diol Hydrochloride in Organic Synthesis and Catalysis
Role as a Chiral Building Block in Complex Molecule Synthesis
The structural framework of 2-aminopropane-1,3-diol is a recurring motif in numerous biologically active molecules. Its utility as a chiral building block is particularly significant in medicinal chemistry, where stereochemistry is crucial for therapeutic efficacy. nih.gov Chemists utilize serinol and its derivatives as synthons to introduce specific stereocenters into larger, more complex molecules.
A prominent example of its application is in the synthesis of the immunosuppressant drug Fingolimod (FTY720). nih.gov The core of the Fingolimod molecule is a 2-substituted 2-aminopropane-1,3-diol structure. Research has demonstrated that the absolute configuration at the quaternary carbon, derived from the serinol backbone, is essential for the drug's potent immunosuppressive activity. nih.gov The synthesis of a series of 2-substituted 2-aminopropane-1,3-diols has been a key strategy in structure-activity relationship (SAR) studies to optimize lymphocyte-decreasing effects for applications in organ transplantation. nih.gov
Furthermore, serinol derivatives are structurally analogous to important biological signaling molecules like sphingosine (B13886) and ceramides, which are central second messengers in eukaryotes involved in regulating cell growth, apoptosis, and stress response. nih.gov This structural similarity makes serinol an invaluable starting material for the chemical synthesis of these complex lipids and their analogues, facilitating research into their biological functions and therapeutic potential.
| Molecule Name | Class | Significance | Reference |
|---|---|---|---|
| Fingolimod (FTY720) | Immunosuppressant Drug | Treatment for multiple sclerosis; synthesized from a 2-substituted 2-aminopropane-1,3-diol core. | nih.gov |
| Sphingosine Analogues | Bioactive Lipids | Used to study cellular signaling pathways; serinol provides the core amino diol structure. | nih.gov |
| Ceramide Analogues | Bioactive Lipids | Central second messengers in eukaryotes; synthesized using serinol as a key precursor. | nih.gov |
Ligand Precursor for Transition Metal Catalysis
The development of chiral ligands is a cornerstone of asymmetric transition metal catalysis. mdpi.com The structure of 2-aminopropane-1,3-diol, with its vicinal amino and hydroxyl groups, makes it an ideal scaffold for the synthesis of chiral ligands. The nitrogen and oxygen atoms can act as donor sites, forming stable chelate rings with a transition metal center. mdpi.commdpi.com This chelation creates a well-defined chiral environment around the metal, which can induce high stereoselectivity in catalytic transformations. nih.gov
Derivatives of 2-aminopropane-1,3-diol can be readily converted into various classes of ligands, such as N,O-chelating amino alcohol ligands or more complex structures like oxazolines. researchgate.net For instance, chiral oxazoline (B21484) ligands, which are highly effective in a range of asymmetric reactions including allylic alkylations and cyclopropanations, can be synthesized from amino acids like serine, a close structural relative of serinol. researchgate.net The rigid structure of the resulting metal-ligand complex helps to control the trajectory of incoming substrates, leading to the preferential formation of one enantiomer.
While direct catalytic applications of ligands derived specifically from 2-aminopropane-1,3-diol hydrochloride are an area of ongoing research, the principles established with structurally similar amino acids and amino alcohols strongly support their potential. mdpi.comresearchgate.net The modularity of the serinol backbone allows for systematic tuning of the ligand's steric and electronic properties to optimize activity and enantioselectivity for specific metal-catalyzed reactions. mdpi.com
| Ligand Class | Coordination Mode | Potential Catalytic Applications | Reference Principle |
|---|---|---|---|
| Amino Alcohol Ligands | Bidentate (N,O) | Asymmetric reduction of ketones, enantioselective additions to aldehydes. | mdpi.com |
| Oxazoline Ligands | Bidentate (N,N or N,O) | Palladium-catalyzed asymmetric allylic alkylation, copper-catalyzed reactions. | researchgate.net |
| Salen-type Ligands | Tetradentate (N2O2) | Asymmetric epoxidation, alkylation of amino acids. | nih.gov |
Organocatalytic Applications of 2-aminopropane-1,3-diol Derivatives
Organocatalysis, which uses small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside transition metal catalysis and biocatalysis. mdpi.com Amino acids and their derivatives are among the most successful classes of organocatalysts. openrepository.comsoton.ac.uk Derivatives of 2-aminopropane-1,3-diol are well-suited for this role, as they can be modified to act as bifunctional catalysts, where the amine group provides a nucleophilic or electrophilic activation pathway (e.g., enamine or iminium ion formation) and the hydroxyl groups can act as hydrogen-bond donors to orient substrates and stabilize transition states.
Research has shown that derivatives of serinol can catalyze asymmetric aldol (B89426) reactions, a fundamental carbon-carbon bond-forming reaction. researchgate.net For example, siloxy L-serine organocatalysts have been used to mediate the direct aldol reaction between protected hydroxyacetone (B41140) and various arylaldehydes, affording β-hydroxycarbonyl products with good yields and high enantioselectivities. researchgate.net Similarly, C2-symmetric amino acid amide derivatives have been employed to catalyze aldol reactions, producing predominantly syn-aldol products with moderate enantiomeric excess. openrepository.comsoton.ac.uk
The versatility of the serinol scaffold allows for the design of catalysts for various transformations. By modifying the amine and hydroxyl groups, researchers can create catalysts that promote Michael additions, Mannich reactions, and other important asymmetric transformations. openrepository.commdpi.com
Use in Polymer Chemistry and Material Science
A significant application is its use as a versatile platform for the synthesis of functional cyclic carbonate monomers. rsc.org In a two-step process, the amino group is first selectively reacted with an electrophile, and the resulting functionalized diol is then cyclized to form a six-membered cyclic carbonate. These monomers can undergo organo-catalytic ring-opening polymerization (ROP) to produce well-defined, functional, and biodegradable polymers like polycarbonates and copolymers. rsc.org This approach provides access to next-generation materials with potential applications in the biomedical field.
In addition to being a monomer precursor, serinol derivatives can function as additives in material formulations. For instance, they have been investigated as accelerators in the sulfur-based vulcanization of rubber, offering a potentially safer alternative to conventional accelerators like 1,3-diphenylguanidine (B1679371) (DPG). acs.org
Role in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org Dendrimers, which are highly branched, tree-like macromolecules, are a key area of supramolecular chemistry, often functioning as host molecules in host-guest systems. nih.govnih.gov 2-aminopropane-1,3-diol and its C-substituted derivatives serve as excellent building blocks for the construction of dendritic structures.
Specifically, serinols have been used in the iterative synthesis of 2,4,6-triamino-s-triazines (melamines). researchgate.net In this approach, the serinol unit acts as a branching point. Its amino group reacts with a cyanuric chloride core, and the two hydroxyl groups are then available for further reactions, allowing the dendrimer to grow generation by generation. This creates complex, three-dimensional architectures with internal cavities and a high density of functional groups on the periphery. researchgate.net
These dendritic hosts can encapsulate smaller "guest" molecules, a process driven by non-covalent forces like hydrogen bonding and van der Waals interactions. wikipedia.orgthno.org The well-defined cavities of dendrimers built from serinol units can be tailored to selectively bind specific guests, leading to applications in areas such as drug delivery, sensing, and catalysis. nih.govmdpi.com The ability to build these complex supramolecular assemblies from a simple, versatile building block like serinol highlights its importance in the design of advanced functional materials. researchgate.net
Potential Biological and Biochemical Research Avenues for 2 Aminopropane 1,3 Diol Hydrochloride
Investigation of Biochemical Pathway Interactions
As a structural analog of serine, 2-aminopropane-1,3-diol has the potential to interact with and modulate various metabolic pathways where serine is a key player, particularly in phospholipid and sphingolipid biosynthesis.
One significant area of research is its effect on phospholipid metabolism. Phosphatidylserine (B164497), a crucial component of cell membranes, is synthesized in vitro via a base-exchange reaction involving serine. nih.gov Studies have shown that serinol can interfere with this process. In a human T-cell line (Jurkat), serinol was found to significantly decrease the synthesis of phosphatidylserine by 75%. nih.gov This inhibition extended to the synthesis of other major phospholipids (B1166683), including phosphatidylcholine and phosphatidylethanolamine, while phosphatidylinositol synthesis remained unaffected. nih.gov This targeted disruption of phospholipid synthesis suggests serinol could be a valuable tool for studying the regulation of membrane composition and its downstream effects on cellular signaling. For instance, the reduced synthesis of these phospholipids in Jurkat cells was linked to impaired production of the second messenger diacylglycerol, which in turn markedly inhibited interleukin-2 (B1167480) production. nih.gov
Furthermore, serinol and its derivatives are deeply involved in the complex pathways of sphingolipid metabolism. mdpi.com Natural derivatives, such as sphingosine (B13886) and its N-acylated form, ceramide, act as pivotal second messengers in eukaryotes, regulating fundamental cellular processes like cell growth, apoptosis, and stress responses. nih.gov Investigating how exogenous 2-aminopropane-1,3-diol hydrochloride perturbs the delicate balance of the sphingolipid rheostat—the interplay between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P)—could reveal novel regulatory mechanisms and therapeutic targets. mdpi.com
| Pathway | Observed Effect of Serinol | Model System | Potential Research Implications |
| Phospholipid Synthesis | 75% decrease in Phosphatidylserine synthesis | Jurkat T-cells | Study of membrane dynamics and signaling |
| Phospholipid Synthesis | Decrease in Phosphatidylcholine synthesis | Jurkat T-cells | Elucidation of PKC activation pathways |
| Phospholipid Synthesis | Decrease in Phosphatidylethanolamine synthesis | Jurkat T-cells | Investigation of immunoregulatory molecules |
| Second Messenger Production | Impaired diacylglycerol production | Jurkat T-cells | Analysis of T-cell activation signals |
Enzyme Substrate Specificity Studies for 2-aminopropane-1,3-diol Derivatives
The structural similarity of 2-aminopropane-1,3-diol to natural substrates makes its derivatives interesting candidates for studying enzyme specificity and kinetics. Enzymes involved in amino acid and lipid metabolism are of particular interest.
In biological systems, serinol itself can be synthesized by enzymes such as amino alcohol dehydrogenases (AMDH) and transaminases. researchgate.net For example, a transaminase from sugarcane was found to synthesize serinol with a Km value of 0.1 to 1 mM, utilizing glutamine, glutamic acid, and aspartic acid as amino donors. nih.gov The N-terminal domain of the bifunctional enzyme RtxA from Bradyrhizobium elkanii also catalyzes the transamination of dihydroxyacetone phosphate (B84403) (DHAP) to produce serinol phosphate. nih.gov
Derivatives of 2-aminopropane-1,3-diol can be designed to act as substrates, inhibitors, or probes for various enzymes. A key enzyme in the de novo sphingolipid pathway is serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA. researchgate.net Synthetic analogs of serinol could be evaluated as competitive inhibitors or alternative substrates for SPT to modulate sphingolipid biosynthesis.
Furthermore, synthetic N-acylated serinols, such as N-palmitoyl-2-amino-1,3-propanediol, are being explored for their biological activity, including their potential to enhance ceramide-induced apoptosis in cancer cells. nih.gov Studying the interaction of these derivatives with enzymes that metabolize ceramides, like ceramidases and ceramide synthases, could provide insights into their mechanism of action and inform the design of more potent therapeutic agents. nih.gov
| Enzyme/Enzyme Class | Role/Interaction with Serinol or Derivatives | Kinetic Parameter Example | Source Organism/System |
| Transaminase | Serinol Synthesis | Km: 0.1 - 1 mM for serinol | Sugarcane (Saccharum officinarum) |
| Amino Alcohol Dehydrogenase (AMDH) | Serinol Synthesis | Not specified | Streptomyces virginiae |
| RtxA (N-terminal domain) | Serinol Phosphate Synthesis | Preferred amino donor: Glutamic acid | Bradyrhizobium elkanii |
| Serine Palmitoyltransferase (SPT) | Potential target for inhibition by serinol analogs | Not specified | Eukaryotes |
| Ceramidases/Ceramide Synthases | Potential interaction with N-acylated serinols | Not specified | Eukaryotes |
Molecular Recognition Studies with Biological Macromolecules
Understanding how 2-aminopropane-1,3-diol and its derivatives are recognized by and bind to biological macromolecules like proteins and nucleic acids is crucial for elucidating their biological functions.
While studies on the parent compound are limited, research on its derivatives provides significant insight. The immunosuppressive drug Fingolimod (FTY720), a well-known derivative, acts by binding to sphingosine-1-phosphate (S1P) receptors. nih.govresearchgate.net More complex derivatives have been synthesized and evaluated for their efficacy in promoting S1P1 receptor internalization, a key aspect of their mechanism of action. nih.gov Molecular docking studies have been employed to understand these interactions, for instance, showing how modifications to the serinol-derived headgroup of FTY720 analogs can lead to effective binding to protein phosphatase 2A (PP2A), another important therapeutic target. nih.gov These studies highlight how the aminodiol core structure is critical for molecular recognition by these protein targets.
Another research avenue involves the use of the serinol backbone to create molecular probes. For example, phosphoramidites derived from serinol are used to incorporate labels like biotin (B1667282) or fluorescein, or functional groups like amines and dithiols, into oligonucleotides. glenresearch.com The serinol scaffold provides a stable and flexible linker that positions the functional moiety for interaction with other macromolecules, making it a valuable tool for studying DNA/RNA structure and function. glenresearch.com Investigating the binding characteristics of these serinol-modified oligonucleotides can provide data on the molecular recognition principles governed by the scaffold itself.
Role as a Scaffold for Biologically Active Molecule Design
The simple, stable, and functionalized structure of 2-aminopropane-1,3-diol makes it an ideal scaffold for the synthesis of more complex, biologically active molecules. researchgate.net Its prochiral nature and the presence of three distinct functional handles (one amino and two hydroxyl groups) allow for precise chemical modifications and the generation of diverse molecular libraries.
Historically, serinol was a key precursor in the synthesis of the antibiotic chloramphenicol. researchgate.net More recently, it has served as the foundational scaffold for the development of the immunosuppressant Fingolimod (FTY720). acs.org FTY720 was designed as a simplified analog of the natural product myriocin, retaining the essential 2-amino-1,3-diol moiety responsible for its biological activity. nih.gov The development of FTY720 demonstrates a classic scaffold-based drug design strategy, where the core structure is decorated with different side chains to optimize potency and pharmacokinetic properties. acs.orgnih.gov
The versatility of the serinol scaffold is further demonstrated in its use for creating various chemical tools and other therapeutic agents. rsc.org It has been used to synthesize:
X-ray contrast agents like Iopamidol. researchgate.net
Disulfide-reducing reagents for use in protein chemistry, offering an alternative to DTT. polimi.it
Chiral auxiliaries in asymmetric synthesis, which is critical for producing enantiomerically pure drugs. polimi.it
Building blocks for dendrimers and polymers , where the trifunctional nature of serinol allows for the creation of complex, branched architectures. researchgate.net
Novel S1P1 receptor agonists through the hybridization of the serinolamide A structure with the FTY720 scaffold. nih.gov
The continued exploration of 2-aminopropane-1,3-diol as a central scaffold in medicinal chemistry is a promising avenue for discovering new therapeutic agents and research tools. nih.gov
| Compound/Class | Biological/Chemical Activity | Role of Serinol Scaffold |
| Chloramphenicol | Antibiotic | Core structural precursor |
| Fingolimod (FTY720) | Immunosuppressant (S1P receptor modulator) | Bioactive aminodiol core |
| Iopamidol | X-ray contrast agent | Central structural component |
| Serinolamide A derivatives | S1P1 Receptor Agonists | Hybrid scaffold with FTY720 |
| Dithiol Serinol | Disulfide-reducing agent | Stable backbone for dithiol group |
| Serinolic Amino-s-triazines | Dendrimer building blocks | Trifunctional core for branching |
Metabolic Studies of this compound in Model Systems
Investigating the metabolic fate of this compound is essential for understanding its behavior in biological systems. Biotransformation processes, which primarily occur in the liver, can significantly alter the activity and excretion profile of a compound. nih.govlongdom.org These processes are generally categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov
Given its structure, potential metabolic pathways for 2-aminopropane-1,3-diol in model systems like rat liver microsomes or cultured hepatocytes could include:
Phase I Reactions: Oxidation of the primary alcohol groups to aldehydes and carboxylic acids, or deamination of the amino group, likely mediated by cytochrome P450 enzymes or alcohol/aldehyde dehydrogenases. longdom.org
Phase II Reactions: Conjugation of the hydroxyl groups with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), or acylation/acetylation of the amino group. nih.gov
While direct metabolic studies on 2-aminopropane-1,3-diol are not widely published, studies on structurally similar compounds offer valuable clues. For instance, the metabolism of 3-halopropan-1,2-diols in rats was shown to proceed via detoxification by conjugation with glutathione, a key Phase II pathway. nih.gov This results in the urinary excretion of S-(2,3-dihydroxypropyl)cysteine and its corresponding N-acetylated mercapturic acid. nih.gov It is plausible that 2-aminopropane-1,3-diol could undergo similar conjugation reactions.
Metabolomic studies comparing the effects of 2-aminopropane-1,3-diol with its structural analogs, like 2-aminoethanol and 3-aminopropanol, could further elucidate its metabolic impact and biological similarity to other small amino alcohols. researchgate.net Such studies are crucial for predicting the compound's pharmacokinetic profile and for designing derivatives with improved metabolic stability.
Analytical Method Development and Validation for 2 Aminopropane 1,3 Diol Hydrochloride
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the cornerstone for assessing the chemical purity and determining the enantiomeric excess of 2-aminopropane-1,3-diol hydrochloride.
Gas Chromatography (GC):
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is a necessary prerequisite for its analysis by GC. This process involves converting the polar amino and hydroxyl groups into less polar, more volatile derivatives. Common derivatization reagents for this purpose include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA), or chloroformates.
For purity assessment, a derivatized sample is injected into a GC system equipped with a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). A flame ionization detector (FID) is typically used for quantification due to its excellent sensitivity towards organic compounds. The separation of impurities from the main compound is achieved based on their different boiling points and interactions with the stationary phase.
To determine the enantiomeric excess, a chiral stationary phase is required. Cyclodextrin-based chiral columns, such as those containing heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, have proven effective in separating the enantiomers of various chiral amines and diols after derivatization. The separation mechanism relies on the formation of transient diastereomeric complexes between the derivatized enantiomers and the chiral stationary phase, leading to different retention times.
Interactive Data Table: Typical GC Conditions for Purity and Enantiomeric Excess Analysis of Derivatized 2-aminopropane-1,3-diol
| Parameter | Purity Assessment | Enantiomeric Excess Determination |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C | 250 °C |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min | 90 °C to 190 °C isothermal (optimized for separation) |
| Detector | Flame Ionization Detector (FID) at 300 °C | Flame Ionization Detector (FID) at 300 °C |
| Derivatization | Silylation with BSTFA | Acylation with TFAA |
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the analysis of this compound, offering the advantage of not requiring derivatization for purity assessment. For enantiomeric excess determination, either direct or indirect methods can be employed.
For purity analysis, a reversed-phase HPLC method is typically developed. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is usually performed using a refractive index detector (RID) or, if the compound is derivatized with a UV-absorbing or fluorescent tag, a UV or fluorescence detector.
The determination of enantiomeric excess by HPLC can be achieved through two main approaches:
Direct Chiral HPLC: This method involves the use of a chiral stationary phase (CSP) that can directly separate the enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and ligand-exchange columns are particularly effective for the separation of amino alcohols. The choice of mobile phase, typically a mixture of alkanes and alcohols for normal-phase chromatography or aqueous buffers and organic solvents for reversed-phase chromatography, is critical for achieving optimal separation.
Indirect Chiral HPLC: In this approach, the enantiomers of 2-aminopropane-1,3-diol are derivatized with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18). Common chiral derivatizing agents include o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This method often provides excellent resolution and allows for the use of highly sensitive fluorescence detection.
Interactive Data Table: Comparison of Direct and Indirect Chiral HPLC Methods
| Feature | Direct Chiral HPLC | Indirect Chiral HPLC |
| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H) | Achiral (e.g., C18) |
| Derivatization | Not required | Required (e.g., with OPA/chiral thiol) |
| Mobile Phase | Normal or Reversed-Phase | Typically Reversed-Phase |
| Advantages | Simpler sample preparation | Higher potential for sensitivity, uses standard columns |
| Disadvantages | Chiral columns can be expensive and less robust | Derivatization adds complexity and potential for error |
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and quantification of electroactive compounds. While specific methods for this compound are not extensively reported, its constituent functional groups (amine and alcohol) suggest the feasibility of electrochemical analysis.
The primary amino group and the hydroxyl groups of 2-aminopropane-1,3-diol can be electrochemically oxidized at a suitable electrode surface. The development of an electrochemical sensor would typically involve a modified electrode to enhance sensitivity and selectivity.
Potential Electrochemical Techniques:
Cyclic Voltammetry (CV): This technique can be used to study the electrochemical behavior of this compound, determining its oxidation potential and the nature of the electrode reaction.
Amperometry: Amperometric detection can be coupled with HPLC or flow injection analysis for the sensitive quantification of the compound. A constant potential is applied to the working electrode, and the resulting current, which is proportional to the analyte concentration, is measured.
Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV): These techniques offer improved sensitivity compared to cyclic voltammetry by minimizing the background current. They can be used for the direct quantification of this compound in various samples.
The working electrode material plays a crucial role in the electrochemical detection. Glassy carbon electrodes, often modified with nanomaterials (e.g., carbon nanotubes, gold nanoparticles) or conductive polymers, can be employed to lower the overpotential for the oxidation of the amine and alcohol groups and to prevent electrode fouling.
Development of Specific Assays for this compound in Complex Mixtures
The quantification of this compound in complex matrices, such as biological fluids (plasma, urine) or pharmaceutical formulations, requires the development of specific and validated assays. These assays typically involve a sample preparation step followed by analysis using a chromatographic technique, most commonly HPLC coupled with a suitable detector.
Sample Preparation:
The goal of sample preparation is to extract the analyte from the matrix and remove interfering substances. Common techniques include:
Protein Precipitation (for biological samples): This involves adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the plasma or serum sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected.
Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is critical to ensure high extraction recovery.
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte while interfering components are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE can provide cleaner extracts and higher concentration factors compared to LLE.
Analytical Method:
Following sample preparation, the extract is analyzed by HPLC. For enhanced sensitivity and selectivity, especially in complex biological matrices, derivatization with a fluorescent agent is often employed. Derivatization with o-phthalaldehyde (OPA) and a thiol is a common strategy for primary amines, resulting in highly fluorescent isoindole derivatives that can be detected at very low concentrations.
The use of an internal standard is crucial for accurate quantification in complex mixtures to compensate for variations in sample preparation and injection volume. The internal standard should be a compound with similar chemical properties to the analyte but well-resolved chromatographically.
Validation of Analytical Methods for Research Applications
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate data. The validation process is typically performed according to the guidelines of the International Council for Harmonisation (ICH). The key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically evaluated by linear regression analysis of the calibration curve.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike recovery experiments, where a known amount of analyte is added to a blank matrix and the recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small
Future Directions and Emerging Research Trends for 2 Aminopropane 1,3 Diol Hydrochloride
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex molecules derived from 2-aminopropane-1,3-diol, such as the immunosuppressant Fingolimod (FTY720), has traditionally relied on multi-step batch processes. researchgate.netnih.gov While effective, these methods can be time-consuming and present challenges in scalability and safety. The future of synthesizing 2-aminopropane-1,3-diol hydrochloride derivatives is increasingly pointing towards the integration of flow chemistry and automated synthesis platforms.
Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates, and improved reproducibility. researchgate.net For multi-step syntheses of complex derivatives, automated platforms can connect several flow reactors, purification modules, and analytical tools, enabling a seamless "synthesis-to-product" workflow with minimal manual intervention. Although specific flow syntheses for this compound are not yet widely published, the principles are readily applicable to its derivatives.
| Parameter | Traditional Batch Synthesis | Projected Flow Chemistry Approach |
|---|---|---|
| Safety | Handling of potentially hazardous reagents and intermediates in large quantities. | Small reaction volumes at any given time significantly reduce risk. |
| Scalability | Often requires re-optimization of reaction conditions for scale-up. | Scalability is achieved by extending operational time rather than increasing reactor volume ("scaling-out"). |
| Efficiency & Yield | Can be limited by mixing and heat transfer issues, leading to side products. | Precise control over temperature, pressure, and mixing leads to higher selectivity and yields. |
| Reproducibility | Can vary between batches due to minor changes in conditions. | Highly consistent and reproducible due to precise, automated control. |
| Multi-step Synthesis | Requires isolation and purification of intermediates at each step, which is labor-intensive. | Enables telescoping of reactions, where the output of one reactor feeds directly into the next, minimizing manual handling. |
Automated synthesis platforms can further accelerate the discovery of new derivatives by enabling high-throughput experimentation. Libraries of 2-substituted 2-aminopropane-1,3-diols, analogous to those explored in early Fingolimod research, could be rapidly synthesized and screened for biological activity, significantly shortening drug discovery timelines. researchgate.netnih.gov
Applications in Sustainable Chemistry and Biocatalysis
In an era of increasing environmental awareness, the demand for green and sustainable chemical processes is paramount. 2-aminopropane-1,3-diol (serinol) is well-positioned in this domain as it can be derived from renewable, bio-based sources like glycerol. acs.orgpolimi.it This positions it as an attractive, sustainable building block for a variety of chemical products.
Research has demonstrated the utility of serinol in environmentally friendly reactions, such as the high-yield, regioselective synthesis of imines and oxazolidines performed in the absence of solvents and catalysts. researchgate.net These derivatives have shown promise as sustainable accelerators for the sulfur-based cross-linking of rubber, potentially replacing more toxic, oil-based chemicals in large-scale industrial applications like tire manufacturing. acs.orgresearchgate.net
Furthermore, biocatalysis offers a powerful green alternative for the synthesis of serinol and its chiral derivatives. nih.govnih.gov Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH), offering high chemo-, regio-, and stereoselectivity that is often difficult to achieve with traditional chemistry. nih.gov Biotechnological routes using enzymes such as amino alcohol dehydrogenases (AMDH) and transaminases have been developed to produce serinol. nih.govnih.gov The future in this area points towards engineering more robust and efficient enzymes and developing multi-enzyme cascades for the one-pot synthesis of complex chiral amino diols from simple precursors. dtu.dknih.gov
| Enzyme Class | Reaction Type | Substrates | Product | Key Advantage |
|---|---|---|---|---|
| Amino Alcohol Dehydrogenase (AMDH) | Reductive Amination | Dihydroxyacetone (DHA), Ammonia (B1221849), NADH | 2-aminopropane-1,3-diol (Serinol) | Reversible reaction enabling synthesis from a simple C3 precursor. nih.gov |
| ω-Transaminase (ω-TA) | Transamination | Dihydroxyacetone (DHA), Amine Donor | 2-aminopropane-1,3-diol (Serinol) | High stereoselectivity, enabling access to chiral amines. nih.govgoogle.com |
| Aldolase / Imine Reductase (IRED) Cascade | Multi-enzyme Cascade | Aldehydes, Hydroxy Ketones, Amines | Chiral Amino-diols / Amino-polyols | Stereoselective synthesis of complex polyhydroxylated amines in a one-pot process. nih.gov |
Exploration of Novel Reactivity and Unprecedented Transformations
The trifunctional nature of 2-aminopropane-1,3-diol (a primary amine and two primary hydroxyl groups) provides a rich platform for exploring novel chemical transformations. seemafinechem.com The chemoselective reactivity of these groups allows for the stepwise construction of highly functionalized molecules. rsc.org
A prominent emerging trend is the use of serinol as a versatile scaffold for monomer synthesis. Researchers have developed a two-step strategy where the amino group is first chemo-selectively reacted with an electrophile, followed by intramolecular cyclization of the diol to form functional aliphatic six-membered cyclic carbonates. rsc.orgresearchgate.net This approach is powerful because it allows for the concurrent installation of two different functional groups into the resulting monomer, which can then be polymerized to create functional, biodegradable polymers with controlled compositions. rsc.org
Another area of exploration involves using serinol derivatives as building blocks for larger, complex architectures. Iterative synthesis strategies have employed serinolic compounds in reactions with cyanuric chloride to create novel N-substituted amino-s-triazines and dendritic structures. researchgate.net The unique structure of the serinol unit introduces interesting stereochemical properties related to restricted rotation around newly formed bonds, opening avenues for designing molecules with specific conformational and recognition properties. researchgate.net The development of novel disulfide-reducing agents from serinol further highlights its utility in creating new functional molecules for applications in peptide and protein chemistry. mdpi.com
Advanced Material Applications and Nanotechnology Integration
The inherent functionality and biocompatibility of the 2-aminopropane-1,3-diol scaffold make it an ideal candidate for the development of advanced materials, particularly for biomedical applications. Its ability to be incorporated into polymer backbones is a key area of future research.
Derivatives of serinol have been successfully used as chain extenders or monomers in the synthesis of various polymers:
Polyurethanes: N-Boc serinol has been used to synthesize amphiphilic poly(ether urethanes) that form biocompatible, thermosensitive hydrogels in water. researchgate.net These hydrogels exhibit superior mechanical strength and stability compared to traditional poloxamer-based gels, making them promising platforms for injectable drug delivery and tissue engineering. researchgate.net pH-sensitive hydrogels based on polyurethane-sulfonamide structures incorporating serinol have also been developed for controlled drug release. researchgate.net
Polyesters & Polycarbonates: As a diol, serinol is a natural building block for polyesters. seemafinechem.com More advanced applications involve its conversion into functional cyclic carbonate monomers, which can undergo ring-opening polymerization to yield well-defined, biodegradable polymers suitable for next-generation biomedical and environmentally friendly products. rsc.orgresearchgate.net
| Material Type | Serinol Derivative Used | Key Properties | Potential Applications |
|---|---|---|---|
| Thermosensitive Hydrogels | N-Boc serinol | Injectable, biocompatible, superior gel strength and stability. researchgate.net | Drug/cell delivery, bioprinting, tissue engineering. researchgate.netmdpi.com |
| pH-Sensitive Hydrogels | Benzenesulfonamide serinol-lactide | Biodegradable, sensitive to pH changes. researchgate.net | Controllable drug and protein delivery systems. researchgate.net |
| Functional Polycarbonates | Functionalized serinol-derived cyclic carbonates | Biodegradable, controlled composition, pendant functional groups. rsc.org | Biomedical devices, advanced environmentally friendly materials. rsc.orgresearchgate.net |
| Cross-linked Rubber | Serinol, Imines, Oxazolidines | Acts as a sustainable accelerator, improves mechanical properties. acs.org | Environmentally friendly tire treads and rubber composites. acs.orgresearchgate.net |
Looking forward, the integration of these serinol-based polymers with nanotechnology presents exciting possibilities. For instance, serinol-derived polymers could be used to create nanoparticles for targeted drug delivery or to functionalize surfaces of nanomaterials to improve their biocompatibility and cellular interaction.
Interdisciplinary Research with this compound Scaffolds
The 2-aminopropane-1,3-diol scaffold is a quintessential "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing ligands for more than one type of biological receptor. nih.gov Its most notable application is as the core of Fingolimod (FTY720), the first oral therapy approved for multiple sclerosis. nih.gov Fingolimod is a prodrug that gets phosphorylated in vivo, and its 2-amino-1,3-diol headgroup is crucial for mimicking the natural ligand sphingosine-1-phosphate (S1P) and modulating S1P receptors. nih.govnih.gov
This successful clinical application has spurred significant interdisciplinary research:
Medicinal Chemistry and Drug Discovery: Extensive research has been conducted on the synthesis of 2-substituted 2-aminopropane-1,3-diols to explore structure-activity relationships and develop new immunomodulatory agents with improved potency or different receptor selectivity profiles. researchgate.netnih.gov
Molecular Imaging: The serinol scaffold has been leveraged to develop tools for basic research. Fluorinated analogues of Fingolimod have been synthesized and radiolabeled to create positron emission tomography (PET) tracers. nih.gov These tracers allow for the non-invasive imaging and study of S1P receptor biodistribution in living organisms, blending synthetic chemistry with advanced in vivo imaging techniques. nih.gov
Chemical Biology: The scaffold provides a versatile starting point for creating chemical probes to study biological systems. hilarispublisher.com By attaching fluorescent tags, affinity labels, or reactive groups to the serinol backbone, researchers can design molecules to investigate enzyme function, track cellular pathways, or identify new biological targets, bridging the gap between chemistry and biology. hilarispublisher.com
The future will likely see the application of the this compound scaffold in developing ligands for other biological targets beyond S1P receptors, further cementing its status as a privileged structure in the quest for new therapeutics and research tools.
Q & A
Q. What are the established synthetic routes for preparing 2-aminopropane-1,3-diol hydrochloride, and what reaction conditions optimize yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reduction strategies. For example:
- Epoxide Aminolysis : Reacting glycidol derivatives with ammonia under acidic conditions to form the amino alcohol, followed by HCl treatment to obtain the hydrochloride salt .
- Reduction of Nitro Precursors : Catalytic hydrogenation (e.g., H₂/Pd) of nitropropane-diol derivatives, with subsequent HCl salification .
Q. Key Optimization Factors :
- Temperature : Elevated temperatures (50–70°C) improve reaction rates but may risk decomposition.
- pH Control : Acidic conditions (pH 4–6) stabilize intermediates during HCl salt formation .
- Catalysts : Palladium or Raney nickel enhances reduction efficiency .
Q. Comparative Synthetic Routes :
| Method | Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Epoxide Aminolysis | Glycidol derivative | NH₃, HCl, 60°C | 70–85 | |
| Nitro Reduction | Nitropropane-diol | H₂/Pd, HCl, RT | 80–90 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detects functional groups (N–H stretch ~3300 cm⁻¹, O–H ~3200 cm⁻¹) .
- HPLC : Assesses purity (>98%) using C18 columns and UV detection at 210 nm .
Q. What strategies are recommended for assessing the purity of this compound in academic research?
Methodological Answer:
Q. Acceptance Criteria :
| Parameter | Specification | Method | Reference |
|---|---|---|---|
| Purity | ≥98% | HPLC | |
| Sulfated Ash | ≤0.1% | Gravimetry | |
| Loss on Drying | ≤0.5% | TGA |
Advanced Research Questions
Q. How can researchers resolve enantiomeric purity challenges in this compound synthesis?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol mobile phases to separate enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during hydrogenation to favor desired stereoisomers .
Case Study :
Fingolimod hydrochloride (a structurally related compound) requires enantiomeric purity >99% for pharmacological activity, achieved via chiral resolution .
Q. What factors contribute to the instability of this compound under varying pH and temperature?
Methodological Answer:
Q. Stability Data :
| Condition | Degradation Pathway | Half-Life (25°C) | Reference |
|---|---|---|---|
| pH 3.0, 50°C | Hydrolysis | 14 days | |
| pH 7.4, 37°C | Oxidative cleavage | 30 days |
Q. How should contradictory data in enzyme inhibition studies involving this compound be addressed?
Methodological Answer:
- Purity Verification : Confirm compound integrity via HPLC and NMR to rule out impurities .
- Buffer Compatibility : Avoid TRIS-based buffers (common in enzyme assays) due to structural similarity and potential interference .
- Dose-Response Curves : Validate IC₅₀ values across multiple replicates to assess reproducibility .
Example :
In fingolimod studies, inconsistent sphingosine-1-phosphate receptor binding data were resolved by standardizing assay conditions (e.g., pH 7.4, 1 mM MgCl₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
